molecular formula C4H6Br2O B081011 1,4-Dibromo-2,3-epoxybutane CAS No. 14396-64-6

1,4-Dibromo-2,3-epoxybutane

Cat. No. B081011
CAS RN: 14396-64-6
M. Wt: 229.9 g/mol
InChI Key: RBAKDFDWMGKHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-2,3-epoxybutane (DBEB) is a synthetic compound that is widely used in scientific research. It is a versatile reagent that is used as a cross-linking agent, a mutagen, and a carcinogen. DBEB is a colorless to pale yellow liquid with a pungent odor. It is soluble in water, ethanol, and ether. DBEB is primarily used in research laboratories for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,3-epoxybutane is not fully understood. It is believed that this compound reacts with nucleophilic groups such as amino and sulfhydryl groups in proteins and nucleic acids to form covalent bonds. This results in the cross-linking of biomolecules and the induction of mutations in DNA. The exact mechanism of carcinogenesis induced by this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on living organisms. It is a potent mutagen and carcinogen. Exposure to this compound can lead to DNA damage, chromosomal aberrations, and tumor formation. This compound has also been shown to have neurotoxic effects on animals. It can cause seizures, tremors, and other neurological symptoms.

Advantages and Limitations for Lab Experiments

1,4-Dibromo-2,3-epoxybutane is a versatile reagent that is widely used in scientific research. Its ability to cross-link biomolecules and induce mutations in DNA makes it a valuable tool in genetic and cancer research. However, its toxicity and potential for carcinogenesis limit its use in certain experiments. Careful handling and disposal of this compound are necessary to minimize the risk of exposure to researchers and the environment.

Future Directions

There are several future directions for the use of 1,4-Dibromo-2,3-epoxybutane in scientific research. One area of interest is the development of new cross-linking agents that are less toxic and more specific in their binding to biomolecules. Another area of interest is the investigation of the mechanisms of carcinogenesis induced by this compound. This could lead to the development of new cancer therapies that target the specific pathways involved in this compound-induced carcinogenesis. Additionally, the use of this compound in the synthesis of new compounds for pharmaceutical and industrial applications is an area of ongoing research.

Synthesis Methods

1,4-Dibromo-2,3-epoxybutane is synthesized by the reaction of 1,4-dibromobutane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature under an inert atmosphere. The product is then purified by distillation and recrystallization.

Scientific Research Applications

1,4-Dibromo-2,3-epoxybutane is widely used in scientific research as a cross-linking agent. It is used to cross-link proteins, nucleic acids, and other biomolecules. This compound is also used as a mutagen in genetic research. It is used to induce mutations in DNA to study the effects of genetic changes on biological processes. This compound is also used as a carcinogen in cancer research. It is used to induce tumors in animals to study the mechanisms of carcinogenesis.

properties

CAS RN

14396-64-6

Molecular Formula

C4H6Br2O

Molecular Weight

229.9 g/mol

IUPAC Name

2,3-bis(bromomethyl)oxirane

InChI

InChI=1S/C4H6Br2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2

InChI Key

RBAKDFDWMGKHAW-UHFFFAOYSA-N

SMILES

C(C1C(O1)CBr)Br

Canonical SMILES

C(C1C(O1)CBr)Br

synonyms

1,4-DIBROMO-2,3-EPOXYBUTANE

Origin of Product

United States

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